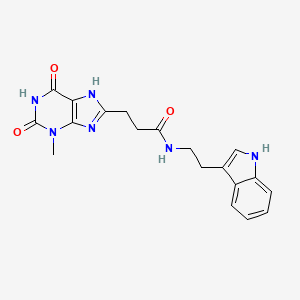![molecular formula C22H23N5O2 B11034416 3-(4-methoxyphenyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B11034416.png)
3-(4-methoxyphenyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHOXYPHENYL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a benzodiazolyl group, and a pyrazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. Common synthetic routes include:
Preparation of 4-methoxyphenyl hydrazine: This can be synthesized from 4-methoxyaniline through diazotization and reduction.
Formation of pyrazole ring: The hydrazine derivative reacts with a β-keto ester to form the pyrazole ring.
Introduction of the benzodiazolyl group: This involves the reaction of the pyrazole derivative with a benzodiazole precursor under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The benzodiazolyl group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the benzodiazolyl group can yield a dihydrobenzodiazole derivative.
Scientific Research Applications
5-(4-METHOXYPHENYL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may have potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazolyl group may interact with certain enzymes or receptors, modulating their activity. The pyrazole ring can also play a role in binding to biological targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzodiazole-containing molecules. Examples include:
- 5-(4-Methoxyphenyl)-1H-pyrazole-4-carboxamide
- N-[3-(1-Methyl-1H-benzodiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide
Uniqueness
What sets 5-(4-METHOXYPHENYL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-27-19-7-4-3-6-18(19)25-20(27)8-5-13-23-22(28)17-14-24-26-21(17)15-9-11-16(29-2)12-10-15/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,23,28)(H,24,26) |
InChI Key |
FABAEFOJQKTBCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=C(NN=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-bromo-6-methoxyphenyl] acetate](/img/structure/B11034335.png)
![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11034339.png)
![9-ethoxy-3-(4-ethylphenyl)-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11034342.png)
![1-(4-Fluoroanilino)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11034346.png)
![4,4,11,11-tetramethyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11034352.png)
![Ethyl 2-{[4-(acetyloxy)phenyl]formamido}acetate](/img/structure/B11034361.png)

![methyl 5-methyl-2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11034371.png)
![methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate](/img/structure/B11034392.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11034394.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(methylamino)benzamide](/img/structure/B11034399.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B11034408.png)
![8-ethoxy-4,4-dimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11034410.png)
